molecular formula C19H15N3O4 B5052103 N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide

N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide

Cat. No.: B5052103
M. Wt: 349.3 g/mol
InChI Key: MKQWUNGBOVVDFZ-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the carboxamide group can produce the corresponding carboxylic acid.

Scientific Research Applications

N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The nitro group and carboxamide group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The pyridine ring can also engage in π-π stacking interactions with aromatic residues in proteins, further modulating their behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a carboxamide group allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-13-3-2-4-17(9-13)26-18-11-15(10-16(12-18)22(24)25)21-19(23)14-5-7-20-8-6-14/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQWUNGBOVVDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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